

cross-reactivity of WEHI-9625 with other BcI-2 family members

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Compound of Interest		
Compound Name:	WEHI-9625	
Cat. No.:	B10824098	Get Quote

Unveiling the Specificity of WEHI-9625: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **WEHI-9625**'s cross-reactivity with Bcl-2 family members, offering objective analysis and supporting experimental context. Unlike conventional BH3 mimetic drugs that directly target and inhibit anti-apoptotic Bcl-2 proteins, **WEHI-9625** employs a distinct mechanism of action, which is crucial for understanding its specificity and potential therapeutic applications.

Executive Summary

WEHI-9625 is a novel small molecule inhibitor of apoptosis that functions by stabilizing the interaction between the voltage-dependent anion channel 2 (VDAC2) and the pro-apoptotic protein BAK. This stabilization prevents the activation of BAK, a critical step in the intrinsic apoptosis pathway. Notably, the inhibitory action of **WEHI-9625** is highly specific for mouse BAK and does not extend to human BAK or the related pro-apoptotic protein BAX. Consequently, **WEHI-9625** exhibits minimal to no direct cross-reactivity with the anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xL, and Mcl-1, as it does not bind to their canonical BH3-binding groove.

Mechanism of Action: A Departure from the Norm



Traditional Bcl-2 inhibitors, such as Venetoclax (ABT-199) and Navitoclax (ABT-263), function by mimicking the BH3 domain of pro-apoptotic proteins. This allows them to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby liberating pro-apoptotic proteins like BIM and leading to the activation of BAX and BAK.

In contrast, **WEHI-9625**'s mechanism is indirect. It targets the VDAC2-BAK complex on the outer mitochondrial membrane. By strengthening this interaction, **WEHI-9625** effectively sequesters BAK in an inactive state, preventing its oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.

Data Presentation: Specificity of WEHI-9625

The following table summarizes the known specificity and effects of **WEHI-9625** on key components of the intrinsic apoptosis pathway. It is important to note that direct binding affinities (Ki) or inhibitory concentrations (IC50) against anti-apoptotic BcI-2 family members are not applicable due to its unique mechanism.

Target Protein/Compl ex	Species Specificity	Effect of WEHI-9625	Reported IC50/EC50	Citation
VDAC2-BAK complex	Mouse	Stabilization	Not reported	[1][2]
Mouse BAK	Mouse	Inhibition of activation	Not reported	[2][3]
Human BAK	Human	No effect	Not applicable	[3]
BAX	Mouse and Human	No effect	Not applicable	[3]
Bcl-2	Not applicable	No direct binding	Not applicable	_
Bcl-xL	Not applicable	No direct binding	Not applicable	_
Mcl-1	Not applicable	No direct binding	Not applicable	

Experimental Protocols



Determining the specificity of a compound like **WEHI-9625**, which has an unconventional mechanism, requires a tailored experimental approach. Below are conceptual protocols for key experiments to assess its activity and specificity.

Co-immunoprecipitation to Assess VDAC2-BAK Complex Stability

- Objective: To determine if WEHI-9625 stabilizes the interaction between VDAC2 and BAK.
- · Methodology:
 - Culture mouse embryonic fibroblasts (MEFs) or another suitable cell line endogenously expressing VDAC2 and BAK.
 - Treat cells with varying concentrations of WEHI-9625 or a vehicle control for a specified time.
 - Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
 - Incubate the cell lysates with an antibody specific for VDAC2, coupled to magnetic or agarose beads.
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against both VDAC2 and BAK.
 - An increased amount of BAK co-immunoprecipitated with VDAC2 in the presence of WEHI-9625 indicates stabilization of the complex.

Cell-Based Apoptosis Assays in Genetically Defined Cell Lines

- Objective: To assess the specificity of WEHI-9625 for mouse BAK-mediated apoptosis.
- · Methodology:



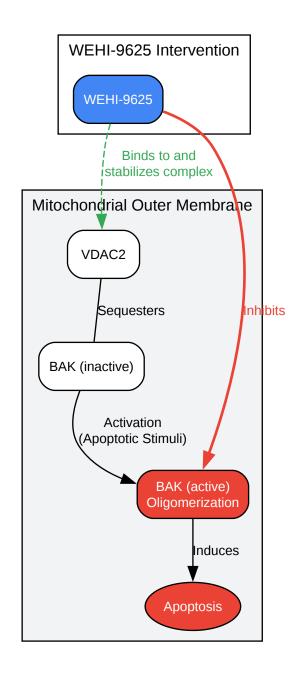
- Utilize a panel of isogenic cell lines, such as MEFs, with specific gene knockouts (e.g., Bak-/-, Bax-/-, Bak-/- Bax-/-).
- Induce apoptosis using a BH3 mimetic (e.g., ABT-737) or other stimuli that trigger BAKdependent apoptosis.
- Co-treat the cells with a dose range of WEHI-9625.
- Measure apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
- WEHI-9625 should inhibit apoptosis in wild-type and Bax-/- cells (which rely on BAK) but have no effect in Bak-/- or Bak-/- Bax-/- cells. To test species specificity, this experiment can be repeated in human cell lines.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

- Objective: To confirm the lack of direct binding of WEHI-9625 to anti-apoptotic Bcl-2 family proteins.
- Methodology:
 - Immobilize recombinant, purified anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) on an SPR sensor chip or place them in the ITC cell.
 - Flow a series of concentrations of WEHI-9625 over the chip or inject it into the cell.
 - Monitor for a binding response.
 - A lack of a significant binding signal would confirm that WEHI-9625 does not directly interact with these proteins.

Visualizations Signaling Pathway of WEHI-9625 Action



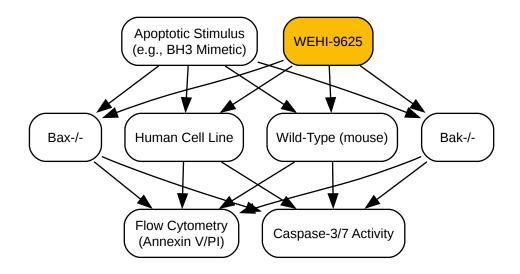


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Caption: Mechanism of WEHI-9625 action.

Experimental Workflow for Specificity Testing





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Caption: Workflow for assessing WEHI-9625 specificity.

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